Mtech

Description

The exact mass of the compound Mtech is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Mtech suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mtech including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

129706-54-3 |

|---|---|

Molecular Formula |

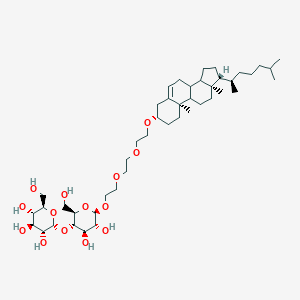

C45H78O14 |

Molecular Weight |

843.1 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[2-[2-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C45H78O14/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-23-29(13-15-44(28,4)33(30)14-16-45(31,32)5)55-21-19-53-17-18-54-20-22-56-42-40(52)38(50)41(35(25-47)58-42)59-43-39(51)37(49)36(48)34(24-46)57-43/h9,26-27,29-43,46-52H,6-8,10-25H2,1-5H3/t27-,29+,30?,31-,32?,33?,34-,35-,36-,37+,38-,39-,40-,41-,42-,43-,44+,45-/m1/s1 |

InChI Key |

HHPGZDNGIQXYNK-CTHZYMGMSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCOCCOCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C |

Synonyms |

maltosyltriethoxycholesterol MTECH |

Origin of Product |

United States |

Unraveling the Chromatin Landscape: A Technical Guide to Multiplexed Quantitative Chromatin Immunoprecipitation Sequencing (mqChIP-seq)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of multiplexed quantitative Chromatin Immunoprecipitation Sequencing (mqChIP-seq), a transformative technology for high-throughput chromatin analysis. This guide will delve into the methodology, data interpretation, and applications of this powerful technique, with a particular focus on its utility in drug development and biomedical research. For the purpose of this guide, we will draw upon the principles of emerging platforms that leverage multiplexing to enhance the throughput and quantitative nature of traditional ChIP-seq.

Core Principle: Overcoming the Limitations of Traditional ChIP-seq

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a cornerstone technique for mapping protein-DNA interactions and histone modifications across the genome.[1][2] However, conventional ChIP-seq workflows are often laborious, low-throughput, and prone to experimental variation, making large-scale studies with multiple replicates and conditions challenging and costly.[3][4]

The core principle of multiplexed quantitative ChIP-seq (mqChIP-seq) is to overcome these limitations by enabling the simultaneous profiling of multiple samples and/or multiple epigenetic marks in a single experiment.[3][5] This is achieved through the early introduction of sample-specific barcodes to the chromatin, allowing samples to be pooled and processed together. This pooling strategy minimizes sample-to-sample variation, leading to highly reproducible and quantitative data.[6] The relative abundance of a specific histone modification or protein-DNA interaction can then be directly compared across different conditions.[6]

A noteworthy commercial implementation of this principle is the EpiFinder™ platform, which utilizes a patented high-throughput, multiplex, quantitative ChIP-seq (hmqChIP-seq) technology.[7][8] Such platforms are designed to significantly increase the throughput and reduce the cost of chromatin analysis, making comprehensive epigenetic profiling more accessible for applications like biomarker discovery and drug development.[2][9][10]

The mqChIP-seq Workflow: A Step-by-Step Overview

The mqChIP-seq workflow introduces key innovations to the standard ChIP-seq protocol. The general steps are outlined below, with specific details provided in the experimental protocols section.

Data Presentation: Quantitative Comparison of Epigenetic Marks

A key advantage of mqChIP-seq is the ability to generate quantitative data that allows for direct comparison of epigenetic mark abundance across different samples and conditions. The following tables illustrate how quantitative data from an mqChIP-seq experiment could be presented.

Table 1: Relative Enrichment of H3K27ac at Promoter Regions of Target Genes in Response to Drug Treatment

| Gene | Vehicle Control (Fold Enrichment) | Drug A (Fold Enrichment) | Drug B (Fold Enrichment) |

| Gene X | 1.0 | 2.5 | 0.8 |

| Gene Y | 1.0 | 1.2 | 3.1 |

| Gene Z | 1.0 | 0.5 | 0.9 |

Table 2: Comparison of Histone Modification Levels at an Enhancer Element

| Histone Mark | Cell Line 1 (Normalized Signal) | Cell Line 2 (Normalized Signal) |

| H3K4me1 | 150.2 | 210.5 |

| H3K27ac | 85.7 | 180.1 |

| H3K27me3 | 25.3 | 10.2 |

Experimental Protocols

The following are detailed methodologies for key experiments in a typical mqChIP-seq workflow. These protocols are based on principles described for multiplexed ChIP-seq techniques.

4.1. Chromatin Preparation and Barcoding

-

Cell Cross-linking and Lysis:

-

Harvest up to 1 million cells per sample.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

-

Chromatin Fragmentation:

-

Resuspend the cell pellet in a shearing buffer.

-

Fragment the chromatin to an average size of 200-700 bp using either sonication or enzymatic digestion (e.g., with micrococcal nuclease). The optimal fragmentation conditions should be determined empirically.

-

-

Sample Barcoding:

-

To each fragmented chromatin sample, add a unique DNA barcode. This can be achieved through ligation of barcoded adapters or by using transposase-mediated "tagmentation" with barcoded transposons.

-

After barcoding, the reaction is stopped, and the barcoded chromatin from all samples is pooled.

-

4.2. Immunoprecipitation and Library Preparation

-

Pooling and Immunoprecipitation:

-

Combine the barcoded chromatin samples into a single pool.

-

A small aliquot of the pooled chromatin is saved as the "input" control.

-

The pooled chromatin is then divided into separate tubes for immunoprecipitation with different antibodies targeting specific histone modifications or transcription factors.

-

Incubate each aliquot with a specific ChIP-grade antibody overnight at 4°C with rotation.

-

Add protein A/G magnetic beads to each tube and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

-

Wash the beads several times with low and high salt wash buffers to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C for several hours in the presence of proteinase K to digest proteins.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using phenol-chloroform extraction or a column-based purification kit.

-

Prepare the sequencing library from the purified ChIP DNA and the input DNA. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library using PCR.

-

4.3. Data Analysis

The bioinformatic analysis of mqChIP-seq data involves several key steps:

-

Demultiplexing: The raw sequencing reads are first demultiplexed based on the sample-specific barcodes to assign each read to its original sample.

-

Alignment: The demultiplexed reads are then aligned to a reference genome.

-

Peak Calling: Peak calling algorithms are used to identify regions of the genome with significant enrichment of sequencing reads, representing protein binding sites or histone modifications.

-

Quantitative Analysis: The signal in the identified peaks is quantified and normalized (e.g., to the input control) to allow for quantitative comparisons between samples. Differential binding analysis can then be performed to identify statistically significant changes in epigenetic marks between different conditions.

Applications in Drug Development and Research

The high-throughput and quantitative nature of mqChIP-seq makes it a powerful tool for various applications in drug development and biomedical research:

-

Mechanism of Action Studies: Elucidate how drug candidates modulate the epigenetic landscape to exert their therapeutic effects.

-

Biomarker Discovery: Identify epigenetic biomarkers for patient stratification, disease diagnosis, and monitoring treatment response.[10]

-

Target Identification and Validation: Discover novel drug targets by identifying key epigenetic regulators involved in disease pathogenesis.[2]

-

Toxicity Screening: Assess the off-target effects of compounds on the epigenome in early-stage drug discovery.

-

Disease Modeling: Characterize the epigenetic changes that occur during disease progression and in response to therapeutic interventions.

Conclusion

Multiplexed quantitative ChIP-seq represents a significant advancement in chromatin analysis, enabling researchers to perform large-scale, quantitative studies of the epigenome with unprecedented efficiency and reproducibility. By overcoming the limitations of traditional ChIP-seq, this technology provides a powerful platform for unraveling the complex interplay between the genome and the epigenome in health and disease, thereby accelerating progress in biomedical research and drug discovery.

References

- 1. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

- 2. The Use of ChIP-seq in Drug Discovery – Dovetail Biopartners [dovetailbiopartners.com]

- 3. Multiplexed chromatin immunoprecipitation sequencing for quantitative study of histone modifications and chromatin factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multiplexed chromatin immunoprecipitation sequencing for quantitative study of histone modifications and chromatin factors | Springer Nature Experiments [experiments.springernature.com]

- 6. Open-Source Pipeline - Epigenica [epigenica.se]

- 7. Home - Epigenica [epigenica.se]

- 8. pharmafocuseurope.com [pharmafocuseurope.com]

- 9. TACGen [tacgen.com]

- 10. EpiFinder GenomePro - Epigenica [epigenica.se]

An In-depth Technical Guide to Magnetic Tagging and Enrichment for Cellular Histones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histones are fundamental proteins responsible for packaging DNA into a compact structure known as chromatin. Post-translational modifications (PTMs) of these histones, such as methylation, acetylation, phosphorylation, and ubiquitination, play a critical role in regulating gene expression, DNA repair, and other essential cellular processes.[1][2][3] The "histone code," or the combinatorial pattern of these PTMs, is a key area of research in epigenetics and has been linked to various diseases, including cancer.[4]

To decipher this code, researchers rely on techniques that can isolate and enrich histones with specific PTMs from the complex cellular environment. Magnetic tagging and enrichment have emerged as powerful tools for this purpose, offering a rapid and efficient method for purifying histones and histone-bearing peptides for downstream analysis, such as mass spectrometry.[5][6] This guide provides a comprehensive overview of the principles, protocols, and applications of magnetic tagging and enrichment of cellular histones.

Principles of Magnetic Tagging and Enrichment

Magnetic enrichment is a form of affinity purification that utilizes magnetic beads coated with a ligand that specifically binds to the target molecule. In the context of histones, these ligands are typically antibodies that recognize a specific histone PTM or a synthetic receptor designed to bind to a particular modification.[5][7] The basic workflow involves incubating a cell lysate or histone extract with the antibody- or receptor-coated magnetic beads. The beads, along with the bound histones, are then separated from the rest of the sample using a magnet. After washing to remove non-specifically bound proteins, the enriched histones can be eluted for further analysis.[8][9]

While antibody-based methods are widely used, they can have limitations such as batch-to-batch variability and cross-reactivity.[7] An alternative approach involves the use of synthetic receptors, such as cavitands, which can be designed to selectively bind to specific modified residues, offering a potentially more consistent and cost-effective solution.[5][10]

Experimental Workflows and Signaling Pathways

General Workflow for Magnetic Enrichment of Histones

The following diagram illustrates a typical workflow for the magnetic enrichment of histones for downstream analysis, such as mass spectrometry. The process begins with the isolation of nuclei from cells, followed by histone extraction, enrichment using magnetic beads, and finally, analysis of the enriched histones.

Comparison of Conventional vs. Soluble Magnetic Activated Cell Sorting (MACS)

The immobilization of histone peptides on magnetic beads can sometimes lead to a loss of binding specificity.[11] An alternative "soluble MACS" method has been developed to mitigate this issue. In this modified workflow, the target protein is first incubated with a soluble, biotinylated histone peptide. This complex is then captured by streptavidin-coated magnetic beads.[11]

Signaling Pathway Influencing Histone PTMs

The modification of histones is often the result of complex signaling cascades. For example, the activation of nuclear MSK-1 can lead to the phosphorylation of histone H3 and the transcription factor CREB. Phosphorylated CREB then recruits CBP, a histone acetyltransferase, leading to histone acetylation and changes in chromatin structure that allow for gene transcription.[1]

Quantitative Data Summary

The efficiency and specificity of magnetic enrichment can be quantified in several ways. The following tables summarize key quantitative data from relevant studies.

Table 1: Antibody Specificity on Magnetic Beads

| Antibody | Target Peptide | Buffer Condition | Relative Fluorescence |

| H3K9me1 | H3K9me1 | 1% PBSA | ~2500 |

| H3K9me1 | H3K9me2 | 1% PBSA | ~500 |

| H3K9me1 | H3K9me3 | 1% PBSA | ~200 |

| H3K9me2 | H3K9me1 | 1% PBSA | ~1000 |

| H3K9me2 | H3K9me2 | 1% PBSA | ~3500 |

| H3K9me2 | H3K9me3 | 1% PBSA | ~1500 |

| H3K9me3 | H3K9me1 | 1% PBSA | ~200 |

| H3K9me3 | H3K9me2 | 1% PBSA | ~500 |

| H3K9me3 | H3K9me3 | 1% PBSA | ~4000 |

| Data adapted from a study on antibody specificity using flow cytometry on magnetic beads functionalized with modified histone peptides.[12] Relative fluorescence is an indicator of binding specificity. |

Table 2: Enrichment of Methylated Histone Peptides using Cavitand-Decorated Magnetic Nanoparticles

| Peptide Modification | Enrichment Cycle 1 (Relative Enrichment) | Enrichment Cycle 2 (Relative Enrichment) |

| Mono-methylated | ~2.2-fold higher than bare nanoparticles | ~3.5-fold higher than bare nanoparticles |

| Di-methylated | Significant enrichment observed | Further enrichment observed |

| Tri-methylated | Lower enrichment compared to mono- and di-methylated | Lower enrichment compared to mono- and di-methylated |

| Data adapted from a study using cavitand-decorated ferromagnetic nanoparticles for the enrichment of methylated lysine (B10760008) residues from digested calf thymus histones.[5] Relative enrichment is a measure of the performance of the functionalized nanoparticles compared to controls. |

Experimental Protocols

Protocol 1: Histone Extraction using HCl-Based Acid Extraction

This protocol is a standard method for extracting core histones from cells or tissues.[7]

-

Cell/Tissue Collection and Lysis:

-

Collect and wash cells or tissue in phosphate-buffered saline (PBS).

-

Lyse the cells in a hypotonic buffer containing protease inhibitors to release the nuclei.

-

-

Nuclei Isolation:

-

Pellet the nuclei by centrifugation.

-

-

Acid Extraction:

-

Resuspend the nuclear pellet in 0.2 M HCl and incubate for 1-2 hours at 4°C with gentle rotation.

-

Centrifuge to remove insoluble debris.

-

-

Histone Precipitation:

-

Transfer the supernatant containing the histones to a new tube.

-

Precipitate the histones by adding trichloroacetic acid (TCA) or acetone.

-

Wash the histone pellet and allow it to dry.

-

Protocol 2: Antibody-Based Immunoprecipitation of Histones using Magnetic Beads

This protocol describes the enrichment of specific histone PTMs using antibodies coupled to magnetic beads.[9][13]

-

Preparation of Antibody-Coupled Magnetic Beads:

-

Resuspend Protein A/G magnetic beads in a binding buffer.

-

Add the primary antibody specific to the histone PTM of interest and incubate to allow for coupling.

-

Wash the antibody-coupled beads to remove unbound antibody.

-

-

Immunoprecipitation:

-

Add the prepared histone extract to the antibody-coupled magnetic beads.

-

Incubate with rotation to allow for the binding of the target histones.

-

-

Washing:

-

Pellet the beads using a magnetic separation rack and discard the supernatant.

-

Wash the beads multiple times with appropriate wash buffers (e.g., low salt and high salt washes) to remove non-specifically bound proteins.[14]

-

-

Elution:

-

Resuspend the beads in an elution buffer to release the bound histones.

-

Pellet the beads with a magnet and collect the supernatant containing the enriched histones.

-

Protocol 3: Enrichment of Methylated Histone Peptides with Cavitand-Functionalized Magnetic Nanoparticles

This protocol provides an alternative to antibody-based methods for enriching methylated histone peptides.[5]

-

Histone Digestion:

-

Subject the extracted histone proteins to proteolytic digestion (e.g., with Arg-C) to generate smaller peptides.

-

-

Incubation with Functionalized Nanoparticles:

-

Incubate the digested histone peptides with the cavitand-functionalized ferromagnetic nanoparticles.

-

-

Magnetic Separation and Washing:

-

Perform magnetic separation of the nanoparticles and remove the supernatant.

-

Wash the nanoparticles to remove unbound peptides.

-

-

Elution and Analysis:

-

Extract the retained peptides from the nanoparticle surface.

-

Analyze the eluted peptides by mass spectrometry to identify and quantify the methylated histone peptides.

-

Conclusion

Magnetic tagging and enrichment techniques are indispensable tools for the study of cellular histones and their post-translational modifications. By providing a rapid and efficient means of isolating specific histone populations, these methods have greatly advanced our understanding of the epigenetic regulation of cellular processes. While antibody-based approaches remain a mainstay, the development of novel affinity reagents, such as synthetic receptors, holds promise for further improving the specificity and reproducibility of histone enrichment. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals looking to employ these powerful techniques in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Post‐translational modifications of histones: Mechanisms, biological functions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breaking the Histone Code With Quantitative Mass Spectrometry - Page 10 [medscape.com]

- 5. Enrichment of histone tail methylated lysine residues via cavitand-decorated magnetic nanoparticles for ultra-sensitive proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 10. zfin.atlassian.net [zfin.atlassian.net]

- 11. mdpi.com [mdpi.com]

- 12. Modified Histone Peptides Linked to Magnetic Beads Reduce Binding Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to investigate bivalent histone modification dynamics via chromatin immunoprecipitation followed by re-chromatin immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SimpleChIP Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

Navigating the Epigenetic Landscape: A Technical Guide to DNA Methylation Analysis

A comprehensive overview of the core technologies driving epigenetic research and therapeutic development, with a focus on DNA methylation profiling.

In the intricate world of gene regulation, epigenetics provides a critical layer of control, dictating how and when genes are expressed without altering the underlying DNA sequence. Among the most studied epigenetic modifications is DNA methylation, a fundamental mechanism implicated in a vast array of biological processes and disease states, from development and aging to cancer and neurological disorders. For researchers, scientists, and drug development professionals, the ability to accurately profile and interpret DNA methylation patterns is paramount. This technical guide provides an in-depth exploration of the key technologies for epigenetic research, with a particular focus on the robust and widely adopted methods for analyzing DNA methylation.

Core Technologies in Epigenetic Research

The field of epigenetics is driven by a suite of powerful technologies that enable the investigation of various modifications, including DNA methylation and histone modifications.[1] These techniques range from locus-specific analysis to genome-wide sequencing, offering researchers a multi-dimensional view of the chromatin state.[2] Key technologies that have propelled the field forward include Next-Generation Sequencing (NGS) for mapping the entire epigenome, CRISPR-based tools for modifying epigenetic marks, DNA methylation assays, and Chromatin Immunoprecipitation (ChIP) to study protein-DNA interactions.[3]

A Deep Dive into DNA Methylation Analysis

DNA methylation, the addition of a methyl group to a cytosine residue, is a cornerstone of epigenetic regulation. Two primary technologies have become the workhorses for genome-wide DNA methylation analysis: DNA methylation microarrays and whole-genome bisulfite sequencing (WGBS).

DNA Methylation Microarrays

DNA methylation microarrays have been a popular and cost-effective tool for large-scale Epigenome-Wide Association Studies (EWAS).[4] These arrays utilize probes to interrogate the methylation status of hundreds of thousands of CpG sites across the genome.

Experimental Workflow:

The general workflow for DNA methylation microarray analysis involves several key steps:

-

Genomic DNA Extraction: High-quality genomic DNA is isolated from the biological sample of interest.

-

Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893), while methylated cytosines remain unchanged.

-

Whole-Genome Amplification: The bisulfite-converted DNA is amplified to generate sufficient material for hybridization.

-

Hybridization: The amplified DNA is hybridized to the microarray chip containing probes specific to CpG sites.

-

Scanning and Data Extraction: The microarray is scanned to detect the fluorescence intensity of the probes, which corresponds to the methylation level at each CpG site.

Caption: Workflow for DNA methylation microarray analysis.

Quantitative Data Comparison:

| Feature | DNA Methylation Microarray |

| Coverage | Hundreds of thousands of pre-selected CpG sites |

| Resolution | Single-base |

| Cost per Sample | Lower |

| Throughput | High |

| Data Analysis | Well-established and standardized pipelines |

| Discovery Potential | Limited to interrogated sites |

Whole-Genome Bisulfite Sequencing (WGBS)

Whole-Genome Bisulfite Sequencing is considered the gold standard for DNA methylation analysis, providing a comprehensive and unbiased view of the methylome at single-base resolution.[1]

Experimental Workflow:

The WGBS workflow shares the initial steps of DNA extraction and bisulfite conversion with microarrays but diverges in the subsequent steps:

-

Genomic DNA Extraction: High-quality genomic DNA is isolated.

-

Bisulfite Conversion: DNA is treated with sodium bisulfite.

-

Library Preparation: The bisulfite-converted DNA is used to construct a sequencing library. This involves fragmentation, end-repair, A-tailing, and adapter ligation.

-

Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined.

Caption: Workflow for Whole-Genome Bisulfite Sequencing (WGBS).

Quantitative Data Comparison:

| Feature | Whole-Genome Bisulfite Sequencing (WGBS) |

| Coverage | Genome-wide |

| Resolution | Single-base |

| Cost per Sample | Higher |

| Throughput | Moderate to High |

| Data Analysis | Computationally intensive |

| Discovery Potential | High, allows for novel methylation site discovery |

Detailed Experimental Protocols

Bisulfite Conversion of Genomic DNA

-

Principle: Sodium bisulfite deaminates unmethylated cytosine to uracil, while methylated cytosine remains unchanged. Subsequent PCR amplification converts uracil to thymine.

-

Protocol:

-

Start with 100-500 ng of high-quality genomic DNA.

-

Use a commercial bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit) and follow the manufacturer's instructions.

-

The process typically involves denaturation of DNA, bisulfite treatment, desulfonation, and purification.

-

Elute the bisulfite-converted DNA in the provided elution buffer.

-

Library Preparation for WGBS

-

Principle: To prepare bisulfite-converted DNA for NGS, it needs to be fragmented, and sequencing adapters need to be ligated.

-

Protocol:

-

Quantify the bisulfite-converted DNA.

-

Fragment the DNA to the desired size range (e.g., 200-400 bp) using enzymatic or mechanical methods.

-

Perform end-repair to create blunt ends and then add a single 'A' nucleotide to the 3' ends.

-

Ligate methylated sequencing adapters to the DNA fragments. These adapters are designed to be compatible with bisulfite treatment.

-

Perform a final PCR amplification step to enrich for adapter-ligated fragments and to add the full-length adapter sequences required for sequencing.

-

Purify the final library and assess its quality and quantity.

-

Signaling Pathways and Logical Relationships

The interplay between different epigenetic modifications, such as DNA methylation and histone modifications, is crucial for gene regulation. For instance, hypermethylation of CpG islands in promoter regions is often associated with the recruitment of histone deacetylases (HDACs) and repressive histone marks, leading to a condensed chromatin state and gene silencing.

Caption: Interplay of DNA methylation and histone modification in gene silencing.

Conclusion

The choice of technology for epigenetic research, particularly for DNA methylation analysis, depends on the specific research question, budget, and required throughput. DNA methylation microarrays offer a cost-effective solution for large-scale studies focused on known CpG sites, while whole-genome bisulfite sequencing provides an unparalleled comprehensive view of the entire methylome, enabling the discovery of novel epigenetic signatures. As these technologies continue to evolve, they will undoubtedly further unravel the complexities of the epigenetic landscape, paving the way for novel diagnostic and therapeutic strategies in a wide range of diseases.

References

A Technical Comparison of Chromatin Profiling Techniques: ChIP-seq and CUT&Tag

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Mtech" does not refer to a specific molecular biology technique for chromatin analysis. It is more commonly associated with a Master of Technology postgraduate degree, which can include specializations in molecular biology and human genetics.[1][2][3] Given the technical nature of the query, this guide will compare the established "gold standard" of chromatin immunoprecipitation sequencing (ChIP-seq) with a state-of-the-art alternative that has revolutionized the field: Cleavage Under Targets and Tagmentation (CUT&Tag).[4][5][6] This comparison is highly relevant for researchers seeking to profile protein-DNA interactions with greater efficiency, sensitivity, and resolution.

This guide provides a detailed examination of the core principles, experimental protocols, and quantitative differences between ChIP-seq and CUT&Tag, designed to inform experimental design and technology selection in academic and industrial research settings.

Core Principles of ChIP-seq and CUT&Tag

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq has been the foundational technique for mapping the genome-wide binding sites of transcription factors and the locations of histone modifications for over a decade.[5][7][8] The core principle involves chemically cross-linking proteins to DNA within intact cells, followed by chromatin fragmentation, immunoprecipitation of the target protein-DNA complexes using a specific antibody, and subsequent sequencing of the associated DNA.[4]

The typical workflow includes:

-

Cross-linking: Formaldehyde (B43269) is used to create covalent bonds between proteins and DNA, preserving their in vivo interactions.[9]

-

Chromatin Fragmentation: The chromatin is sheared into smaller fragments, typically 200-600 base pairs in length, using sonication or enzymatic digestion.[10]

-

Immunoprecipitation (IP): A specific antibody targeting the protein of interest is used to enrich for the cross-linked protein-DNA complexes.[10]

-

DNA Purification and Sequencing: The cross-links are reversed, the protein is digested, and the purified DNA is sequenced to identify the genomic regions that were bound by the target protein.[10]

Cleavage Under Targets and Tagmentation (CUT&Tag)

CUT&Tag is a newer, in situ method for chromatin profiling that offers significant advantages over ChIP-seq.[4][11] It combines antibody-mediated targeting with the enzymatic activity of a hyperactive Tn5 transposase to selectively cleave and add sequencing adapters to DNA at antibody-bound sites.[11][12]

The key principle of CUT&Tag is as follows:

-

In Situ Targeting: The process is performed on intact, permeabilized cells or nuclei, eliminating the need for cross-linking and chromatin fragmentation.[13][14]

-

Enzyme Tethering: A primary antibody binds to the target chromatin protein. A secondary antibody then tethers a fusion protein, Protein A-Tn5 transposase (pA-Tn5), to the primary antibody.[12][13]

-

Tagmentation: The pA-Tn5 is pre-loaded with sequencing adapters. Upon activation with magnesium, the Tn5 transposase simultaneously cleaves the DNA at the target site and ligates the sequencing adapters.[15][16] This "tagmentation" process generates a sequencing-ready library in a single step.[15]

Quantitative Data Comparison

The choice between ChIP-seq and CUT&Tag often depends on specific experimental needs, such as the number of available cells, the desired resolution, and budget constraints. The following tables summarize the key quantitative differences between the two techniques.

Table 1: Comparison of Key Experimental Parameters

| Parameter | ChIP-seq | CUT&Tag | Source(s) |

| Starting Cell Number | 1 - 10 million | 100 - 100,000 (can go down to single cells) | [4][17][18] |

| Sequencing Reads Required | 20 - 40 million | 3 - 8 million | [5][17] |

| Signal-to-Noise Ratio | Low to Moderate | High to Very High | [4][5][6] |

| Resolution | ~100-300 bp (limited by fragment size) | ~50 bp (base-pair resolution at cut sites) | [5][6] |

| Experimental Time | ~4-7 days | ~1-2 days | [15][17] |

| Hands-on Time | High | Low | [6] |

| Cross-linking Required | Yes (typically formaldehyde) | No (can be used with light cross-linking) | [14][17] |

| Chromatin Fragmentation | Yes (sonication or enzymatic) | No (in situ tagmentation) | [17][19] |

Table 2: Data Quality and Cost-Effectiveness

| Feature | ChIP-seq | CUT&Tag | Source(s) |

| Background Signal | High (10-30% or more of reads) | Very Low (<2% of reads in IgG control) | [5] |

| Antibody Requirement | High (micrograms per IP) | Low (nanograms per reaction) | [4] |

| Cost per Sample | High (due to reagents and deep sequencing) | Low (fewer steps, less sequencing) | [6][19] |

| Data Reproducibility | Variable, sensitive to protocol variations | High | [5] |

| Suitability for Rare Cells | Poor, due to high cell input requirement | Excellent | [4][6] |

Experimental Protocols

Detailed ChIP-seq Protocol (Cross-linking)

This protocol is a generalized summary of common cross-linking ChIP-seq procedures.[9][10][20]

-

Cell Cross-linking:

-

Harvest cultured cells (e.g., 10-20 million cells).

-

Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

-

Cell Lysis and Nuclear Isolation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a lysis buffer containing protease inhibitors to release the nuclei.

-

Isolate the nuclei by centrifugation.

-

-

Chromatin Fragmentation (Sonication):

-

Resuspend the nuclear pellet in a sonication buffer.

-

Shear the chromatin to an average size of 200-600 bp using a sonicator. This step requires careful optimization.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with a specific primary antibody overnight at 4°C. An IgG control should be run in parallel.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[10]

-

Elute the immunoprecipitated chromatin from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluted chromatin and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified DNA fragments.

-

Amplify the library by PCR.

-

Sequence the library on a high-throughput sequencing platform.

-

Detailed CUT&Tag Protocol

This protocol is a generalized summary based on published CUT&Tag methods.[12][16][21][22]

-

Cell Preparation and Immobilization:

-

Harvest fresh cells (e.g., 100,000 cells).

-

Wash the cells and bind them to activated Concanavalin A-coated magnetic beads. This immobilizes the cells for subsequent steps.

-

-

Cell Permeabilization and Antibody Incubation:

-

Permeabilize the cells with a digitonin-containing wash buffer to allow antibody entry.

-

Incubate the permeabilized cells with a specific primary antibody overnight at 4°C.

-

-

Secondary Antibody and pA-Tn5 Tethering:

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a secondary antibody to increase the efficiency of pA-Tn5 tethering.

-

Wash and then incubate with pA-Tn5 transposome, which will bind to the Fc region of the antibodies.

-

-

Tagmentation:

-

Wash the cells to remove unbound pA-Tn5.

-

Resuspend the cells in a tagmentation buffer containing magnesium chloride (MgCl2).

-

Incubate at 37°C to activate the Tn5 transposase, which cleaves the DNA and ligates sequencing adapters at the antibody-bound sites.

-

-

DNA Release and Purification:

-

Stop the tagmentation reaction by adding EDTA.

-

Lyse the cells and digest proteins with Proteinase K.

-

Purify the DNA fragments using a DNA purification kit or magnetic beads.

-

-

Library Amplification and Sequencing:

-

Amplify the tagmented DNA using PCR with primers that recognize the ligated adapter sequences. The number of PCR cycles should be minimized to avoid bias.

-

Purify the amplified library.

-

Sequence the library on a high-throughput sequencing platform.

-

Visualization of Experimental Workflows

ChIP-seq Workflow

Caption: A flowchart illustrating the major steps of the ChIP-seq experimental workflow.

CUT&Tag Workflow

Caption: A flowchart outlining the streamlined, in situ workflow of the CUT&Tag technique.

Conclusion and Recommendations

Both ChIP-seq and CUT&Tag are powerful techniques for genome-wide profiling of protein-DNA interactions.

ChIP-seq remains a valuable and widely used method, especially when working with large amounts of starting material or when comparing results to the vast amount of existing ChIP-seq data.[5] Its protocols are well-established, and a wide range of antibodies have been validated for this application.[4] However, it is hampered by high cell input requirements, a lengthy protocol, and high background noise, making it unsuitable for rare samples or applications requiring very high resolution.[17][18]

CUT&Tag represents a significant advancement, offering superior sensitivity, higher resolution, and a much faster, more streamlined workflow.[6][19] Its ability to work with very low cell numbers, even down to the single-cell level, has opened up new avenues of research for precious samples like clinical biopsies or rare cell populations.[4] The extremely low background and reduced sequencing depth requirements also make it a more cost-effective option.[5][6] For most new studies, particularly those involving limited sample material or requiring high-quality, high-resolution data, CUT&Tag is the preferred method.[4][11]

The choice between these two powerful technologies ultimately depends on the specific biological question, the nature of the sample, and the available resources. For researchers aiming for cutting-edge epigenomic analysis, CUT&Tag provides a robust, efficient, and high-resolution alternative to the classical ChIP-seq approach.

References

- 1. shikshasphere.com [shikshasphere.com]

- 2. targetstudy.com [targetstudy.com]

- 3. M.Tech Genetic Engineering: Syllabus, Admission, Eligibility [sharda.ac.in]

- 4. CUT&Tag vs ChIP-seq: 5 Key Tips for Epigenetics Studies - CD Genomics [cd-genomics.com]

- 5. CUT&RUN vs. CUT&Tag vs. ChIP-seq: Technical Selection Guide - CD Genomics [cd-genomics.com]

- 6. Chapter 19 CUT&RUN and CUT&Tag | Choosing Genomics Tools [hutchdatascience.org]

- 7. ChIP-Seq: advantages and challenges of a maturing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ChIP-seq: advantages and challenges of a maturing technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encodeproject.org [encodeproject.org]

- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 11. CUT&Tag overcomes biases of ChIP and establishes chromatin patterns for repetitive genomic loci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bench top CUT&Tag [protocols.io]

- 13. antibodies-online.com [antibodies-online.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. bosterbio.com [bosterbio.com]

- 16. CUT&Tag-direct for whole cells with CUTAC [protocols.io]

- 17. epicypher.com [epicypher.com]

- 18. biorxiv.org [biorxiv.org]

- 19. blog.abclonal.com [blog.abclonal.com]

- 20. Chromatin immunoprecipitation-deep sequencing (ChIP-seq) and ChIP-qPCR [bio-protocol.org]

- 21. CUT&Tag Kit Protocol | Cell Signaling Technology [cellsignal.com]

- 22. CUT&Tag@home [protocols.io]

A Technical Guide to High-Throughput Technologies in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug discovery, high-throughput technologies have become indispensable tools, enabling the rapid analysis of vast numbers of biological samples. This guide provides an in-depth overview of the core principles, experimental protocols, and applications of key high-throughput methodologies, with a focus on High-Throughput Screening (HTS), CRISPR-based functional genomics, and Single-Cell RNA Sequencing (scRNA-seq).

High-Throughput Screening (HTS) in Drug Discovery

High-Throughput Screening (HTS) is a foundational technology in drug discovery, allowing for the rapid testing of large chemical libraries to identify compounds that modulate a specific biological target. These assays are typically performed in a miniaturized format, such as 96, 384, or 1536-well plates, to maximize throughput and minimize reagent consumption.

Quantitative Data Presentation for HTS Assay Performance

The reliability and robustness of HTS assays are determined by several key statistical parameters. These metrics are crucial for validating an assay before embarking on a large-scale screening campaign.[1][2][3][4]

| Metric | Formula | Ideal Value | Interpretation |

| Z'-Factor | 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| | ≥ 0.5 | A measure of the statistical effect size and the separation between the positive (p) and negative (n) controls. A value ≥ 0.5 indicates a robust assay suitable for HTS.[1][2] |

| Signal-to-Background (S/B) Ratio | μ_p / μ_n | > 10 | Indicates the dynamic range of the assay. A higher ratio signifies a larger window to detect inhibitor effects.[4] |

| Signal-to-Noise (S/N) Ratio | (μ_p - μ_n) / √(σ_p² + σ_n²) | High | Measures the separation between the means of the positive and negative controls relative to their standard deviations.[4] |

| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 20% | Represents the relative variability of the data. A lower %CV indicates higher precision. |

μ represents the mean and σ represents the standard deviation.

Experimental Protocol: High-Throughput Screening for Kinase Inhibitors

This protocol outlines a luminescence-based assay to screen for inhibitors of a specific protein kinase.[5][6]

1. Reagent Preparation:

- Kinase Buffer: Prepare a 1X working solution (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

- ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration that is approximately the Km of the kinase.

- Kinase-Substrate Mix: Prepare a 2X solution of the purified kinase and its corresponding substrate in kinase buffer.

- Test Compounds: Serially dilute test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Procedure (384-well plate format):

- Dispense 50 nL of each test compound into the wells of a 384-well plate using an acoustic liquid handler.

- Add 5 µL of the 2X kinase-substrate mix to all wells.

- Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

- Incubate the plate at room temperature for 60 minutes.

- Add 10 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and quantify the amount of ADP produced. This is typically a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.[5]

- Incubate for 40 minutes at room temperature.

- Read the luminescence using a plate reader.

3. Data Analysis:

- Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

- Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

- Perform dose-response experiments for hit compounds to determine their IC₅₀ values.

HTS Experimental Workflow Diagram

References

- 1. assay.dev [assay.dev]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 4. rna.uzh.ch [rna.uzh.ch]

- 5. benchchem.com [benchchem.com]

- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Histone Code: A Technical Guide to Mass Spectrometry-Based Analysis of Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of post-translational modifications (PTMs) on histone proteins orchestrates the dynamic landscape of chromatin, profoundly influencing gene expression, DNA repair, and cellular identity. Understanding this complex "histone code" is paramount for deciphering disease mechanisms and developing novel therapeutic strategies. This in-depth technical guide provides a comprehensive overview of mass spectrometry (MS)-based methodologies for the study of histone PTMs, offering detailed experimental protocols and data interpretation strategies for researchers in academia and industry.

Mass Spectrometry: The Unbiased Lens for Histone PTMs

Mass spectrometry has emerged as a powerful and indispensable tool for the global and unbiased analysis of histone PTMs, overcoming many of the limitations of antibody-based methods.[1] MS-based proteomics allows for the identification and quantification of a vast array of modifications, including both well-characterized and novel PTMs, and can even decipher the complex interplay of multiple modifications on a single histone tail.[2]

There are three primary MS-based strategies for histone analysis:

-

Bottom-up Proteomics: This is the most widely used approach and involves the enzymatic digestion of histones into smaller peptides (typically 5-20 amino acids) prior to MS analysis.[3] This method is robust for identifying and quantifying specific PTMs on individual amino acid residues.

-

Middle-down Proteomics: This technique utilizes proteases that generate larger peptides, allowing for the analysis of co-existing PTMs on a single peptide and providing insights into combinatorial histone codes.[4]

-

Top-down Proteomics: This approach analyzes intact histone proteins without prior digestion, providing a complete picture of all PTMs on a single histone molecule. However, the complexity of the data generated presents significant challenges for data analysis.[4]

Experimental Workflow: From Cell Culture to Data Analysis

A typical bottom-up proteomics workflow for histone PTM analysis involves several key steps, each critical for obtaining high-quality, reproducible data.

Diagram: Bottom-Up Proteomics Workflow for Histone PTM Analysis

References

- 1. Characterizing crosstalk in epigenetic signaling to understand disease physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Modern Histone Isolation: A Technical Guide to Surpassing Traditional Limitations

For researchers, scientists, and drug development professionals, the isolation of high-quality histones is a critical first step for a multitude of downstream applications, from chromatin immunoprecipitation (ChIP) to mass spectrometry-based proteomic analysis. While traditional methods of histone extraction have been foundational, modern techniques offer significant advantages in terms of yield, purity, time efficiency, and the preservation of vital post-translational modifications (PTMs). This guide provides an in-depth comparison of these methods, offering detailed protocols and quantitative data to inform experimental design and execution.

The Bedrock of Histone Isolation: Traditional Methods

For decades, two primary methods have dominated the landscape of histone isolation: acid extraction and high-salt extraction. These techniques leverage the highly basic nature of histones to separate them from the acidic DNA and other nuclear proteins.

Acid Extraction: This is the most widely used traditional method, exploiting the solubility of histones in acidic conditions.[1][2] Typically, nuclei are first isolated and then incubated in a dilute acid (e.g., 0.2 M HCl or H₂SO₄), which solubilizes the histones.[1][2]

High-Salt Extraction: As an alternative to harsh acidic conditions, high-salt buffers (e.g., containing 2.5 M NaCl) can be used to disrupt the electrostatic interactions between histones and DNA.[3] This method is particularly advantageous for preserving acid-labile PTMs, as it is performed at a neutral pH.[3]

While effective to a degree, these traditional methods are not without their drawbacks. Acid extraction can lead to the loss of acid-sensitive PTMs and can sometimes result in the precipitation of histones, thereby reducing the final yield.[3] High-salt extraction, on the other hand, can be time-consuming and may require subsequent dialysis or purification steps to remove the high salt concentrations, which can interfere with downstream applications.[4] Both methods can also be lengthy and require a relatively large amount of starting material.

The M-Tech Advantage: A New Era of Histone Isolation

While a specific, universally recognized method termed "Mtech" is not prominently documented in scientific literature, the term likely refers to the array of M odern tech nologies and commercial kits that have revolutionized histone isolation. These advanced methods are designed to overcome the limitations of traditional approaches, offering significant improvements in several key areas.

Key Advantages of Modern Histone Isolation Techniques:

-

Speed and Efficiency: Many modern kits and protocols are optimized for rapid histone extraction, significantly reducing the time from sample to purified histones. For instance, some commercial kits boast completion times of as little as one hour.[5][6][7][8]

-

Higher Purity and Yield: Advanced buffer formulations and purification matrices in commercial kits often result in higher purity histone preparations with improved yields, even from small amounts of starting material.[5][9][10] Some kits can be used with as little as 10^5 cells or 1 mg of tissue.[9]

-

Preservation of Post-Translational Modifications (PTMs): A major advantage of modern methods is the inclusion of cocktails of protease and phosphatase inhibitors, which are crucial for preserving the native state of histone PTMs like acetylation, methylation, and phosphorylation.[10][11][12] This is a critical factor for accurate downstream analysis in epigenetic studies.

-

Compatibility with Downstream Applications: Histones isolated using modern kits are typically compatible with a wide range of downstream applications, including Western blotting, ELISA, mass spectrometry, and ChIP-seq.[10][11]

-

Reduced Starting Material Requirement: Many modern protocols are optimized for smaller sample sizes, which is particularly beneficial when working with precious or limited biological samples, such as clinical biopsies or primary cells.[9]

Quantitative Comparison of Histone Isolation Methods

The following table summarizes the key quantitative differences between traditional and modern histone isolation methods, based on data from various sources.

| Feature | Traditional Acid Extraction | Traditional High-Salt Extraction | Modern Commercial Kits/Methods |

| Time | Several hours to overnight | Several hours to overnight | As little as 1 hour |

| Starting Material | Typically >10⁷ cells | Typically >10⁷ cells | As low as 10⁵ cells or 1 mg tissue |

| Yield | Variable, can be reduced by precipitation | Generally good, but can be lost in subsequent steps | High and reproducible, up to 0.4 mg per 10⁷ cells |

| Purity | Moderate, may have non-histone protein contamination | Moderate, may have non-histone protein contamination | High, with minimal contamination |

| PTM Preservation | Risk of losing acid-labile PTMs | Good for preserving acid-labile PTMs | Excellent, with inhibitors included |

| Downstream Compatibility | Good for many applications, but purity can be an issue | Good, but high salt may need to be removed | Excellent for a wide range of applications |

Experimental Protocols: A Closer Look

To provide a practical understanding, here are detailed methodologies for both a traditional and a modern histone isolation approach.

Traditional Acid Extraction Protocol

This protocol is a standard method for isolating histones from cultured mammalian cells.[13][14]

-

Cell Lysis and Nuclei Isolation:

-

Harvest cultured cells and wash with PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing Tris-HCl, KCl, MgCl₂, and a non-ionic detergent like NP-40) and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer to release the nuclei.

-

Centrifuge to pellet the nuclei and discard the cytoplasmic supernatant.

-

-

Acid Extraction of Histones:

-

Resuspend the nuclear pellet in 0.2 M HCl or H₂SO₄.

-

Incubate on ice for at least 1 hour with intermittent vortexing to solubilize the histones.

-

Centrifuge at high speed to pellet the DNA and other insoluble debris.

-

-

Histone Precipitation and Washing:

-

Transfer the supernatant containing the histones to a new tube.

-

Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubating on ice or overnight at -20°C.

-

Centrifuge to pellet the histones.

-

Wash the histone pellet with ice-cold acetone (B3395972) to remove the acid.

-

Air-dry the pellet and resuspend in a suitable buffer.

-

Modern Kit-Based Histone Extraction Workflow (Generalized)

The following represents a generalized workflow for a typical modern, rapid histone extraction kit. Specific buffer compositions and incubation times will vary by manufacturer.

Caption: A generalized workflow for a modern, rapid histone extraction kit.

Signaling Pathways and Experimental Workflows

The study of histones and their modifications is central to understanding gene regulation. The following diagram illustrates a simplified signaling pathway leading to histone acetylation and its impact on gene transcription.

Caption: A simplified pathway of signal-induced histone acetylation and gene activation.

The choice of histone isolation method has a direct impact on the success of downstream applications. The following workflow illustrates the central role of histone extraction in a typical ChIP-seq experiment.

Caption: A typical workflow for a Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiment.

References

- 1. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. biochem.slu.edu [biochem.slu.edu]

- 4. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Extraction Kit - Rapid / Ultra-pure (ab221031) | Abcam [abcam.com]

- 6. EpiQuik Total Histone Extraction HT Kit | EpigenTek [epigentek.com]

- 7. EpiQuik Total Histone Extraction Kit | EpigenTek [epigentek.com]

- 8. protocols.io [protocols.io]

- 9. selectscience.net [selectscience.net]

- 10. inventbiotech.com [inventbiotech.com]

- 11. Histone Extraction Kit | Proteintech [ptglab.com]

- 12. Active Motif Histone Extraction Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 13. A novel method for isolation of histones from serum and its implications in therapeutics and prognosis of solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expeditious Extraction of Histones from Limited Cells or Tissue samples and Quantitative Top-Down Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Mtech technology explained for beginners

It appears there has been a misunderstanding. The term "Mtech" or "M.Tech" predominantly refers to a Master of Technology, a postgraduate academic degree in the field of engineering and technology. It is not a specific scientific or drug development technology.

Therefore, it is not possible to provide an in-depth technical guide, whitepaper, experimental protocols, or signaling pathway diagrams for "Mtech technology" as it does not represent a singular, definable technology in the context requested by researchers, scientists, and drug development professionals.

To receive the desired in-depth technical guide, please specify the name of the particular technology you are interested in. For example, you might be interested in:

-

CRISPR-Cas9 Gene Editing Technology

-

mRNA Vaccine Technology

-

Monoclonal Antibody Technology

-

High-Throughput Screening (HTS) Technology

-

Next-Generation Sequencing (NGS) Technology

Once a specific technology is provided, a detailed guide that meets all the specified formatting and content requirements can be generated.

M-tech Histone Enrichment Kit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the M-tech Histone Enrichment Kit, a comprehensive solution for the isolation of high-purity core histones (H2A, H2B, H3, and H4) from a variety of biological samples. The kit is designed to preserve post-translational modifications (PTMs), making the enriched histones suitable for a wide range of downstream applications, including Western blotting, ELISA, mass spectrometry, and chromatin assembly assays.

Core Features

The M-tech Histone Enrichment Kit offers a streamlined and efficient method for isolating total core histones from cultured cells and tissues.[1] The key features of this kit include:

-

High Purity and Yield: The kit utilizes a specialized purification resin with a high binding capacity for histones, enabling the isolation of highly pure core histones.[2] Expected yields can be up to 0.4 mg of total core histones from 10 million cells or 100 mg of tissue.[1][3]

-

Preservation of Post-Translational Modifications (PTMs): The protocol and buffers are optimized to maintain the integrity of various histone modifications, such as acetylation, methylation, and phosphorylation.[2][4][5][6] For enhanced preservation, the kit may include protease, phosphatase, and deacetylase inhibitors.[4][6]

-

Flexible Sample Input: The kit is compatible with a wide range of starting materials, including cultured cell lines (adherent and suspension), primary cells, and various tissue samples.[3][4] The protocol can be scaled for use with as few as 10^5 cells or 1 mg of tissue.[1][3]

-

Rapid and Convenient Workflow: The entire procedure for histone extraction can be completed in approximately one hour.[1][3] The kit provides a complete set of optimized buffers and reagents for a straightforward workflow.[1]

-

Versatile Downstream Applications: The purified histones are suitable for numerous downstream analyses, including SDS-PAGE, Western blotting, ELISA, and mass spectrometry.[4]

Quantitative Data Summary

The following table summarizes the typical sample input requirements and expected yields when using the M-tech Histone Enrichment Kit.

| Sample Type | Recommended Input per Reaction | Expected Histone Yield |

| Cultured Cell Lines | 1 x 10^5 to 2 x 10^6 cells[4] | Approximately 0.4 mg per 10^7 cells[1][3] |

| 96-well Culture Plate | 5,000 to 50,000 cells per well[4] | Varies depending on cell type and density |

| Tissue Samples | 5 mg to 50 mg[4] | Approximately 0.4 mg per 100 mg of tissue[1][3] |

Experimental Protocols

This section details the standard protocol for the enrichment of total core histones using the M-tech Histone Enrichment Kit.

I. Nuclei Isolation

-

Sample Collection: Collect cells or finely minced tissue in a microcentrifuge tube.

-

Cell Lysis: Resuspend the sample in a hypotonic lysis buffer containing a non-ionic detergent and protease inhibitors. Incubate on ice to allow for cell lysis and release of nuclei.

-

Nuclei Pelleting: Centrifuge the lysate at a low speed to pellet the nuclei. Discard the supernatant containing cytoplasmic proteins.

II. Histone Extraction

-

Acid Extraction: Resuspend the nuclear pellet in an extraction buffer containing 0.2 M HCl.[7] Incubate at 4°C with gentle agitation for 1-2 hours to solubilize the basic histone proteins.[7]

-

Debris Removal: Centrifuge at high speed to pellet the insoluble cellular debris.

-

Histone Precipitation: Transfer the supernatant containing the histones to a new tube and precipitate the histones using a reagent like trichloroacetic acid (TCA) or acetone.[7]

III. Histone Purification (Spin Column Format)

-

Resin Equilibration: Place a purification spin column into a collection tube. Equilibrate the purification resin by adding Equilibration Buffer and centrifuging.

-

Sample Loading: Resuspend the precipitated histone pellet in a neutralization buffer and load it onto the equilibrated spin column.

-

Binding: Centrifuge to allow the histones to bind to the purification resin.

-

Washing: Wash the resin with Histone Wash Buffer to remove any non-specifically bound proteins.

-

Elution: Elute the purified core histones using a specialized elution buffer. The kit may provide separate elution buffers for fractionating H2A/H2B dimers and H3/H4 tetramers.[2]

Visualizations

Experimental Workflow

Histone Purification Principle

References

- 1. EpiQuik Total Histone Extraction Kit | EpigenTek [epigentek.com]

- 2. Histone Purification Kit | Proteintech [ptglab.com]

- 3. Histone extraction kit, 100 tests (ab113476) | Abcam [abcam.com]

- 4. Histone Extraction Kit | Proteintech [ptglab.com]

- 5. Histone Isolation and Enrichment Service - Creative Proteomics [creative-proteomics.com]

- 6. Active Motif Histone Extraction Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Mtech System Workflow for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information does not identify a single, universally recognized "Mtech system" as a core technology in drug development. This guide, therefore, outlines a conceptual workflow for a hypothetical, integrated "Mtech System," representing a state-of-the-art platform for accelerating drug discovery and development. The principles and methodologies described are based on established practices in the field.

Core Concept of the Hypothetical Mtech System

The Mtech System is envisioned as a multi-faceted platform that integrates computational biology, high-throughput screening (HTS), and advanced data analytics to streamline the drug development pipeline. The system is designed to facilitate a seamless transition from initial target identification to preclinical candidate selection. The core workflow is divided into four key stages:

-

Target Identification and Validation: Utilizing bioinformatics and systems biology to identify and validate potential drug targets.

-

Lead Discovery and Optimization: Employing in-silico screening and HTS to identify and refine lead compounds.

-

Preclinical In Vitro and In Vivo Analysis: Conducting a suite of experiments to assess the efficacy and safety of drug candidates.

-

Data Integration and Predictive Modeling: Leveraging machine learning to analyze multi-modal data and predict clinical outcomes.

Mtech System Workflow Diagram

The following diagram illustrates the high-level workflow of the conceptual Mtech System.

Caption: Conceptual workflow of the integrated Mtech System for drug development.

Case Study: Targeting the mTOR Signaling Pathway

To illustrate the Mtech System's workflow, we will consider a hypothetical project aimed at developing a novel inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway for oncology applications. Perturbations in the mTOR pathway are implicated in various cancers.[1][2][3][4]

Stage 1: Target Identification and Validation

The initial phase focuses on confirming mTOR as a viable target.

Experimental Protocol: Western Blot for mTOR Pathway Activation

-

Cell Culture and Lysis: Human cancer cell lines (e.g., MCF-7, A549) are cultured to 80% confluency. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, p-p70S6K, p-4E-BP1).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Quantitative Data Summary

| Cell Line | Target Protein | Relative Expression (Normalized to Control) | Standard Deviation |

| MCF-7 | p-mTOR (Ser2448) | 3.5 | 0.4 |

| A549 | p-mTOR (Ser2448) | 2.8 | 0.3 |

| MCF-7 | p-p70S6K (Thr389) | 4.1 | 0.5 |

| A549 | p-p70S6K (Thr389) | 3.2 | 0.4 |

mTOR Signaling Pathway Diagram

Caption: Simplified mTOR signaling pathway highlighting key regulatory nodes.

Stage 2: Lead Discovery and Optimization

With mTOR validated, the Mtech System moves to identify and refine potential inhibitors.

Experimental Protocol: High-Throughput Screening (HTS) for mTOR Kinase Activity

-

Assay Principle: A biochemical assay is used to measure the kinase activity of recombinant mTOR protein. The assay quantifies the phosphorylation of a substrate peptide.

-

Compound Library Screening: A library of small molecule compounds is screened in 384-well plates.

-

Assay Procedure:

-

Recombinant mTOR enzyme is incubated with the substrate, ATP, and a test compound.

-

The reaction is stopped, and a detection reagent (e.g., ADP-Glo™) is added to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis: The percentage of inhibition for each compound is calculated relative to positive and negative controls. "Hits" are defined as compounds that exhibit >50% inhibition at a concentration of 10 µM.

Quantitative Data Summary

| Parameter | Value |

| Total Compounds Screened | 100,000 |

| Hit Rate (%) | 0.5 |

| Number of Confirmed Hits | 500 |

| Z'-factor (Assay Quality) | 0.85 |

Stage 3: Preclinical In Vitro Analysis

Promising hits are further characterized in cell-based assays.

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the lead compounds for 72 hours.

-

MTT Incubation: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is read at 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against compound concentration.

Quantitative Data Summary

| Compound ID | IC50 in MCF-7 (µM) | IC50 in A549 (µM) |

| MTECH-001 | 0.05 | 0.12 |

| MTECH-002 | 0.25 | 0.55 |

| MTECH-003 | 1.5 | 2.3 |

Stage 4: Data Integration and Predictive Modeling

The Mtech System's analytical engine integrates all data to select the best candidate for in vivo studies.

Logical Relationship Diagram for Candidate Selection

Caption: Decision-making workflow for lead candidate selection in the Mtech System.

Conclusion

The conceptual Mtech System represents a powerful, integrated approach to modern drug development. By combining computational analysis, high-throughput experimentation, and predictive modeling, it offers the potential to de-risk and accelerate the journey from a biological hypothesis to a viable clinical candidate. The systematic workflow, exemplified by the mTOR inhibitor case study, provides a robust framework for making data-driven decisions at every stage of the drug discovery process.

References

An In-depth Technical Guide to the Analysis of Histone Variants

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the primary mass spectrometry (MS) and chromatin immunoprecipitation (ChIP) techniques used for the comprehensive analysis of histone variants. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and biological pathways relevant to research and therapeutic development.

Introduction

Histone variants are non-allelic isoforms of the canonical histone proteins (H2A, H2B, H3, and H4) that play crucial roles in shaping chromatin architecture and regulating DNA-templated processes such as transcription, replication, and DNA repair. Unlike canonical histones, whose expression is largely restricted to the S-phase of the cell cycle, variants are typically expressed and incorporated into chromatin throughout the cell cycle in a replication-independent manner. These variants can alter nucleosome stability and create unique binding surfaces for effector proteins, thereby modulating gene expression and influencing cell fate.

The analysis of histone variants presents significant challenges due to their high sequence similarity to canonical histones and the vast combinatorial complexity of their post-translational modifications (PTMs). Traditional antibody-based methods like Western blotting often suffer from a lack of specificity and cannot resolve the complex interplay between variant incorporation and PTM patterns. Consequently, mass spectrometry (MS)-based proteomics has emerged as a powerful and indispensable tool for the unbiased identification and quantification of histone variants and their modifications. Coupled with techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), which maps their genomic localization, researchers can now achieve a comprehensive understanding of histone variant biology. This guide details the core methodologies essential for this analysis.

Mass Spectrometry (MS)-Based Proteomics for Histone Variant Analysis

Mass spectrometry is a cornerstone technology for the detailed characterization of histone variants and their PTMs, offering unparalleled precision in identifying amino acid substitutions and quantifying modification states. Several MS-based proteomic strategies, broadly categorized as "bottom-up," "middle-down," and "top-down," are employed to analyze histones.

MS-Based Analytical Strategies

A general workflow for MS-based proteomics involves histone extraction, enzymatic digestion, liquid chromatography (LC) separation, and MS/MS analysis.[1][2]

References

The Core Principles of Magnetic Bead-Based Protein Isolation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of magnetic bead-based protein isolation. This powerful and versatile technique has become indispensable in proteomics, drug discovery, and diagnostics due to its efficiency, scalability, and amenability to automation. We will delve into the core components of this technology, provide detailed experimental protocols, and present quantitative data to aid in the selection and optimization of magnetic bead-based protein purification workflows.

Fundamental Principles of Magnetic Bead Technology

At its core, magnetic bead-based protein isolation is a type of affinity purification. The technology leverages superparamagnetic beads, which are spherical micro- or nanoparticles with a core of iron oxide, typically magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃).[1][2] This core gives the beads their magnetic properties only in the presence of an external magnetic field, allowing for rapid and efficient separation of the beads from a solution without the need for centrifugation or filtration.[1][2][3] Once the magnetic field is removed, the beads redisperse easily without residual magnetism, preventing aggregation.[3][4]

The key components that dictate the functionality of magnetic beads are:

-

Magnetic Core: The iron oxide core's size and composition determine the beads' magnetic responsiveness. Ferrimagnetic cores are generally larger (>30 nm) and exhibit a strong magnetic moment, leading to fast separation.[4] Superparamagnetic cores are smaller (5-30 nm) with a weaker magnetic moment, which can be advantageous for preventing aggregation and facilitating use with metal surfaces.[4]

-

Surface Coating: The magnetic core is encapsulated in a polymer shell that prevents aggregation, reduces non-specific binding, and provides a surface for functionalization.[5] Common coating materials include agarose, polyvinyl, and silica.[3][4]

-

Agarose: Forms a hydrophilic, three-dimensional mesh with a neutral charge, leading to high binding capacities and low non-specific binding.[3][4]

-

Polyvinyl: Possesses a carboxylated surface that can sometimes exhibit non-specific protein binding.[3][4]

-

Silica: Primarily used for nucleic acid purification and can show non-specific binding in protein applications due to its negative charge at pH > 3.[3]

-

-

Surface Chemistry and Ligands: The bead surface is functionalized with specific ligands that bind to the target protein with high affinity and specificity.[5][6] The choice of ligand is critical and depends on the target protein. Common surface chemistries and their corresponding targets include:

-

Protein A and Protein G: These bacterial proteins bind with high affinity to the Fc region of immunoglobulins (antibodies) from various species.[7][8] Recombinant Protein A/G combines the binding specificities of both, offering a broader range of antibody capture.[9]

-